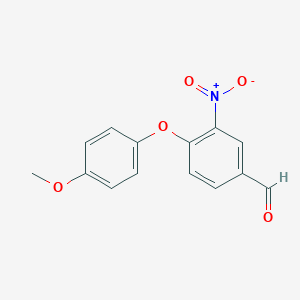

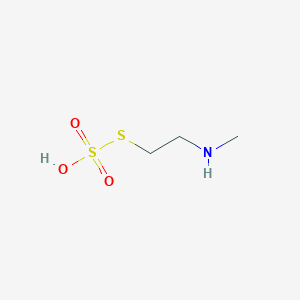

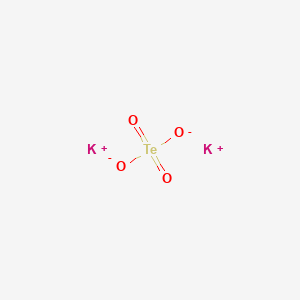

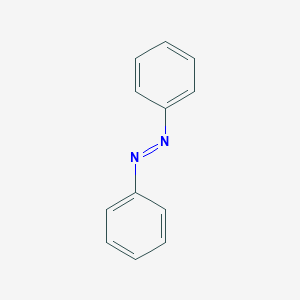

![molecular formula C7H7N3O B091213 5-Metilpirazolo[1,5-a]pirimidin-7-ol CAS No. 16082-26-1](/img/structure/B91213.png)

5-Metilpirazolo[1,5-a]pirimidin-7-ol

Descripción general

Descripción

The compound 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. This family of compounds has been the subject of various studies due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves cyclocondensation reactions, as demonstrated in the preparation of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores . These compounds are synthesized through a microwave-assisted process, starting from β-enaminones and NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent . Similarly, other derivatives, such as 7-methylpyrazolo[4,3-d]-v-triazin-4-one, are synthesized through diazotization reactions .

Molecular Structure Analysis

The molecular structures of pyrazolopyrimidine derivatives are confirmed using techniques such as NMR measurements and X-ray diffraction analysis . The regioselectivity of the reactions and the structural integrity of the synthesized compounds are crucial for their biological activity. For instance, the crystal structure of a novel triazolopyrimidine derivative has been characterized by X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, leading to the formation of compounds with different substituents and properties. For example, the introduction of different substituents at various positions on the pyrazolopyrimidine scaffold can significantly alter the biological activity of these compounds . The reactivity of these compounds is also exploited in the synthesis of c-Src kinase inhibitors, which have potential therapeutic applications in the treatment of acute ischemic stroke .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as their fluorescence and photophysical properties, are influenced by the nature of the substituents. Compounds with different acceptor or donor groups at position 7 exhibit large Stokes shifts in various solvents, and their fluorescence intensity can be significantly affected by these modifications . The antimicrobial and antifungal activities of these compounds are also determined by their chemical structure, as seen in the three-component condensation products of triazolopyrimidin-7-ols .

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de pirazolo[1,5-a]pirimidina (PP), que incluyen "5-Metilpirazolo[1,5-A]pirimidin-7-ol", son una gran familia de compuestos N-heterocíclicos que tienen un impacto significativo en la química medicinal . Se ha encontrado que exhiben diversas actividades farmacológicas .

Aplicaciones Antitumorales

Estos compuestos se han utilizado como un andamio antitumoral . Han mostrado potencial en aplicaciones anticancerígenas, y algunos derivados muestran una excelente actividad contra líneas celulares de cáncer humano .

Actividad Inhibitoria Enzimática

Los derivados de PP han demostrado actividad inhibitoria enzimática . Esta propiedad podría conducir a nuevos diseños racionales y eficientes de fármacos que llevan el núcleo de pirazolo[1,5-a]pirimidina .

Actividad Antimicrobiana

Se ha sintetizado y evaluado una serie de nuevos derivados de pirazolo[1,5-a]pirimidina por su actividad antimicrobiana . Esto los convierte en candidatos prometedores para el desarrollo de nuevos agentes antimicrobianos.

Ciencia de Materiales

Los derivados de PP han atraído una gran atención en la ciencia de los materiales debido a sus importantes propiedades fotofísicas . Esto abre posibilidades para su uso en el desarrollo de nuevos materiales con propiedades únicas.

Rendimiento de Fotoblanqueo

Después de la excitación continua a 365 nm con una lámpara de xenón, las intensidades de fluorescencia normalizadas de ciertos colorantes basados en estos compuestos disminuyeron entre 89 y 94%, lo que indica un muy buen rendimiento de fotoblanqueo .

Safety and Hazards

The safety data sheet for 5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(4H)-ONE suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have a high impact in medicinal chemistry and have shown promising potential as candidates for further anticancer therapeutic exploration . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

Mecanismo De Acción

Target of Action

The primary target of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a flavin adenine dinucleotide (FAD)-dependent hydroxylase . This enzyme promotes compound catabolism by hydroxylation from molecular oxygen .

Mode of Action

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL interacts with its target, the FAD-dependent hydroxylase, and induces mutation . This mutation confers resistance to the compound .

Result of Action

The result of the action of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is the mutation of the FAD-dependent hydroxylase . This mutation confers resistance to the compound . The compound has shown promising activity against Mycobacterium tuberculosis within macrophages .

Propiedades

IUPAC Name |

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPDOBOILKZQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29274-35-9 | |

| Record name | 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

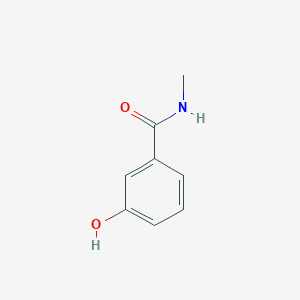

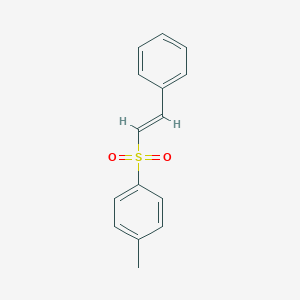

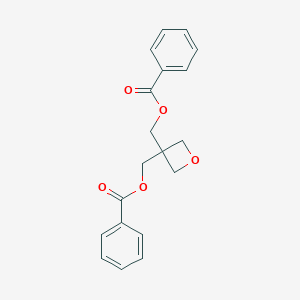

![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)